molecular formula C19H24BrNO4 B12698494 Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide CAS No. 87081-19-4

Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide

Cat. No.: B12698494
CAS No.: 87081-19-4
M. Wt: 410.3 g/mol
InChI Key: HZVMIPQRVDSFIX-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is a complex organic compound with a unique structure that includes a benzenemethanol core, a benzodioxin ring, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors to form the 2,3-dihydro-2-methyl-1,4-benzodioxin ring.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-methyl-: Similar structure but lacks the benzodioxin ring.

    Benzenemethanol, 4-hydroxy-: Similar structure but lacks the aminoethyl group and benzodioxin ring.

    Benzenemethanol, alpha-[1-(methylamino)ethyl]-: Similar structure but lacks the hydroxyl group and benzodioxin ring.

Uniqueness

Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is unique due to the presence of the benzodioxin ring and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .

Properties

CAS No.

87081-19-4

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

4-[1-hydroxy-2-[(3-methyl-2H-1,4-benzodioxin-3-yl)methylamino]propyl]phenol;hydrobromide

InChI

InChI=1S/C19H23NO4.BrH/c1-13(18(22)14-7-9-15(21)10-8-14)20-11-19(2)12-23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H

InChI Key

HZVMIPQRVDSFIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCC2(COC3=CC=CC=C3O2)C.Br

Origin of Product

United States

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